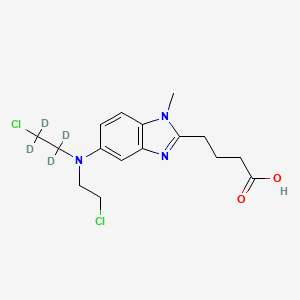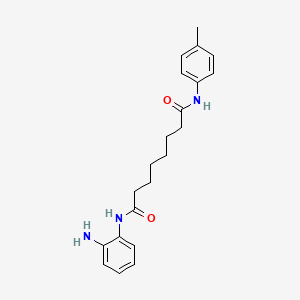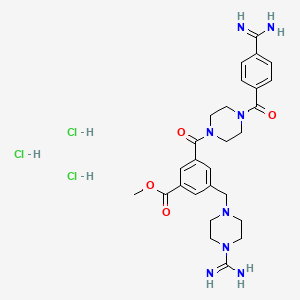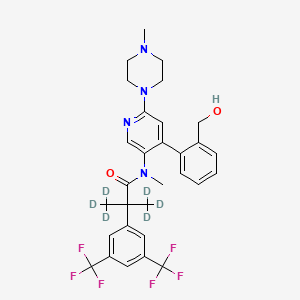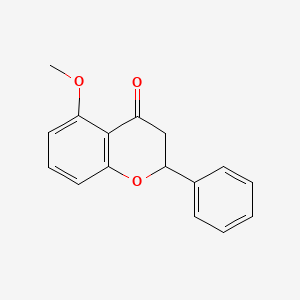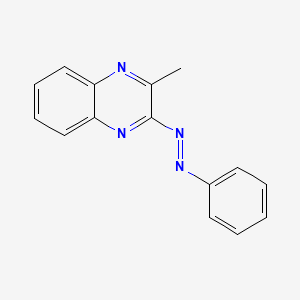
(3-Methylquinoxalin-2-yl)-phenyldiazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC601980 shows antitumor activity in the yeast screening experiment, which can inhibit cell proliferation in the COLO 205 and HT29 with Log GI 50 of -6.6 and -6.9 respectively.
Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
One of the significant applications of derivatives of (3-Methylquinoxalin-2-yl)-phenyldiazene is in the development of anti-tubercular agents. A study discovered a series of novel compounds with anti-tubercular activity against Mycobacterium tuberculosis. The synthesized compounds exhibited a range of minimum inhibitory concentrations (MICs), and some showed moderate activity. Notably, compound 8a displayed significant anti-tubercular activity (MIC = 30.35 µM), and a docking study was performed to understand its binding pattern within the active site of the target enzyme (Srinivasarao et al., 2020).
Antimicrobial and Antifungal Activity
Several studies have highlighted the antimicrobial and antifungal properties of this compound derivatives. These compounds have been tested against various bacterial and fungal strains, revealing significant activities:
- Compounds synthesized using microwave irradiation technique exhibited excellent antibacterial activities, with specific compounds showing good antifungal activity (Gowri et al., 2010).
- Quinoxaline derivatives were synthesized and tested for antimicrobial activity. The synthesized compounds were expected to possess optimized antimicrobial activity based on their structures and were tested against different microorganisms (Singh et al., 2010).
- Novel synthesized compounds underwent screening for their antibacterial and antifungal activities, showing promising results. Some compounds were synthesized by both conventional and microwave methods, highlighting the efficiency of the synthesis process (Rana et al., 2008).
Anticancer Activity
This compound derivatives have also been explored for their anticancer properties. Studies have synthesized and tested compounds against various cancer cell lines, showing potential as anticancer agents:
- Compounds were synthesized and tested against human HCT-116 and MCF-7 cell lines. Out of the screened derivatives, active compounds exhibited IC50’s in a specific range, compared to the reference drug doxorubicin. The quinoxaline ring was suggested as a suitable scaffold carrying a peptidomimetic side chain (El Rayes et al., 2019).
- A series of pyrazolyl-thiazoles were synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma cell lines. The results revealed promising activities of specific compounds with IC50 values in the range of 1.37 ± 0.15 to 2.09 ± 0.19 μM (Gomha et al., 2016).
Propiedades
Fórmula molecular |
C15H12N4 |
|---|---|
Peso molecular |
248.28 |
Nombre IUPAC |
(3-methylquinoxalin-2-yl)-phenyldiazene |
InChI |
InChI=1S/C15H12N4/c1-11-15(19-18-12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-11/h2-10H,1H3 |
SMILES |
CC1=NC2=CC=CC=C2N=C1N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




